CID 18503710

Description

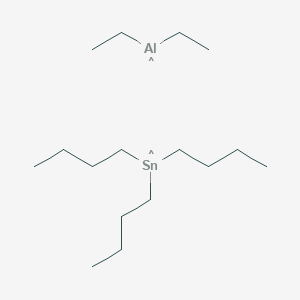

CID 18503710 is a chemical compound identified in the context of vacuum-distilled fractions of Citrus essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1C, 1D) . Further structural elucidation would require nuclear magnetic resonance (NMR) or X-ray crystallography data, which are unavailable in the provided sources.

Properties

Molecular Formula |

C16H37AlSn |

|---|---|

Molecular Weight |

375.2 g/mol |

InChI |

InChI=1S/3C4H9.2C2H5.Al.Sn/c3*1-3-4-2;2*1-2;;/h3*1,3-4H2,2H3;2*1H2,2H3;; |

InChI Key |

WHYBPBROKHGRNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)CCCC.CC[Al]CC |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 18503710 involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods often involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 18503710 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Fluorination: This compound can be converted into fluorinated derivatives using reagents like bis(2-methoxyethyl)aminosulfur trifluoride.

Scientific Research Applications

CID 18503710 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is used in the study of biological pathways and molecular interactions.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of CID 18503710 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Oscillatoxin Derivatives

CID 18503710 shares functional group similarities with oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) (Figure 1A–D) . These compounds are polyketide derivatives with fused cyclic ethers and methyl branches, which are structurally distinct from this compound’s proposed terpenoid backbone.

Table 1. Key Structural and Functional Comparisons

Physicochemical Properties and Solubility

While direct data for this compound are lacking, comparisons can be drawn from structurally related compounds in the evidence:

Table 2. Physicochemical Properties of Analogous Compounds

Key Observations :

- Its solubility profile aligns with terpenoids, favoring organic solvents over aqueous media, which may limit bioavailability without formulation enhancements .

Implications :

- This compound’s natural origin suggests lower ecological toxicity compared to synthetic halogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.